molecular formula C22H18F3N5O2 B4725035 [5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone

[5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone

Cat. No.: B4725035
M. Wt: 441.4 g/mol
InChI Key: VSGHWOFSEXIYAP-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of a furan ring, a trifluoromethyl group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone typically involves a multi-step process. One of the key steps is the Suzuki–Miyaura cross-coupling reaction, which is used to introduce the aryl groups into the pyrazolo[1,5-a]pyrimidine core. This reaction is performed using a variety of aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

[5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of nitro groups can produce amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative disorders . Preliminary biological evaluations have revealed that derivatives of this compound display micromolar IC₅₀ values against MAO-B, making it a promising candidate for the development of drugs targeting neurodegenerative diseases.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and materials science due to its trifluoromethyl group, which imparts unique chemical properties .

Mechanism of Action

The mechanism of action of [5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone involves the inhibition of monoamine oxidase B (MAO-B). This enzyme is responsible for the breakdown of monoamine neurotransmitters in the brain. By inhibiting MAO-B, the compound increases the levels of these neurotransmitters, which can help alleviate symptoms of neurodegenerative disorders .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrimidine ring.

    Trifluoromethylated compounds: Compounds with a trifluoromethyl group often exhibit similar chemical properties, such as increased lipophilicity and metabolic stability.

Uniqueness

The uniqueness of [5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone lies in its combination of a furan ring, a trifluoromethyl group, and a phenylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2/c23-22(24,25)19-13-17(18-7-4-12-32-18)27-20-16(14-26-30(19)20)21(31)29-10-8-28(9-11-29)15-5-2-1-3-6-15/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGHWOFSEXIYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
[5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
[5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Reactant of Route 5
[5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
[5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone

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